Ethylenediaminetetraacetic acid (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid (tetrasodium) is a chelating agent widely used in various industries and scientific research. It is a derivative of ethylenediaminetetraacetic acid, where four sodium ions replace the hydrogen ions of the carboxyl groups. This compound is known for its ability to bind metal ions, making it useful in applications ranging from water treatment to pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid (tetrasodium) is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are then neutralized with sodium hydroxide to yield the tetrasodium salt .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid (tetrasodium) involves large-scale reactions under controlled conditions. The process typically includes the following steps:
Reaction: Ethylenediamine is reacted with chloroacetic acid in an aqueous solution.
Neutralization: The resulting product is neutralized with sodium hydroxide.
Purification: The compound is purified through crystallization or other separation techniques.
Drying: The final product is dried to obtain the tetrasodium salt in its solid form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediaminetetraacetic acid (tetrasodium) primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions, where the metal ions are replaced by other ions or molecules .
Common Reagents and Conditions
Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH levels.
Major Products
The major products formed from these reactions are metal-ethylenediaminetetraacetic acid complexes, which are highly stable and water-soluble. These complexes are used in various applications, including water treatment and analytical chemistry .
Wissenschaftliche Forschungsanwendungen
Ethylenediaminetetraacetic acid (tetrasodium) has a wide range of applications in scientific research:
Wirkmechanismus
Ethylenediaminetetraacetic acid (tetrasodium) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment, where metal ions need to be removed or stabilized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to the tetrasodium form but with only two sodium ions replacing hydrogen ions.
Sodium calcium edetate: A mixed salt of ethylenediaminetetraacetic acid with sodium and calcium ions.
Tetraacetylethylenediamine: A related compound used as a bleach activator in detergents.
Uniqueness
Ethylenediaminetetraacetic acid (tetrasodium) is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective in applications requiring the removal or stabilization of metal ions, such as water treatment and analytical chemistry .
Eigenschaften
Molekularformel |
C10H12N2Na4O8 |
---|---|
Molekulargewicht |
380.17 g/mol |
IUPAC-Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
UEUXEKPTXMALOB-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.